molecular formula C14H20N2O B14130104 1-(5-Aminopentyl)-4-phenylazetidin-2-one CAS No. 89044-88-2

1-(5-Aminopentyl)-4-phenylazetidin-2-one

Cat. No.: B14130104
CAS No.: 89044-88-2
M. Wt: 232.32 g/mol
InChI Key: MGGMQTLHNCQQQW-UHFFFAOYSA-N
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Description

1-(5-Aminopentyl)-4-phenylazetidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique azetidinone ring structure, which is a four-membered lactam, and an aminopentyl side chain. The presence of both an aromatic phenyl group and an aliphatic amine group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopentyl)-4-phenylazetidin-2-one typically involves the reaction of 4-phenylazetidin-2-one with a suitable aminopentyl derivative. One common method includes the use of N-(5-aminopentyl)maleimide in dimethyl sulfoxide (DMSO) as a solvent, followed by stirring at room temperature for a specified duration .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Aminopentyl)-4-phenylazetidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(5-Aminopentyl)-4-phenylazetidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Aminopentyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: 1-(5-Aminopentyl)-4-phenylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of an aromatic phenyl group and an aliphatic amine group allows for versatile applications in various fields of research.

Properties

CAS No.

89044-88-2

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(5-aminopentyl)-4-phenylazetidin-2-one

InChI

InChI=1S/C14H20N2O/c15-9-5-2-6-10-16-13(11-14(16)17)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,15H2

InChI Key

MGGMQTLHNCQQQW-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C1=O)CCCCCN)C2=CC=CC=C2

Origin of Product

United States

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